molecular formula C20H16BrN5O2S B4948097 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one

Cat. No.: B4948097
M. Wt: 470.3 g/mol
InChI Key: HGPGYVKIDGLNEJ-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one is a complex organic compound that features a thiazole ring, a pyrazolone core, and a diazenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the thiazole ring through the reaction of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization. The pyrazolone core is then introduced via a condensation reaction with ethyl acetoacetate. The final step involves the diazenylation of the compound using diazonium salts derived from 3-(hydroxymethyl)aniline .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one is unique due to its combination of a thiazole ring, a pyrazolone core, and a diazenyl linkage, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O2S/c1-12-18(24-23-16-4-2-3-13(9-16)10-27)19(28)26(25-12)20-22-17(11-29-20)14-5-7-15(21)8-6-14/h2-9,11,18,27H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPGYVKIDGLNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)CO)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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